molecular formula C11H18ClN5 B12226570 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12226570
M. Wt: 255.75 g/mol
InChI Key: YEDPAILTOCWDGB-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)7-12-10-6-14-15(3)9(10)2;/h5-6,12H,7H2,1-4H3;1H

InChI Key

YEDPAILTOCWDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

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